molecular formula C11H16N2O2 B1488262 4-((Cyclopropylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol CAS No. 1592867-15-6

4-((Cyclopropylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol

Cat. No.: B1488262
CAS No.: 1592867-15-6
M. Wt: 208.26 g/mol
InChI Key: YRUNGIKPRGXEQN-UHFFFAOYSA-N
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Description

4-((Cyclopropylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol is a pyridine derivative with the CAS Number 1592867-15-6 and a molecular formula of C11H16N2O2, yielding a molecular weight of 208.26 g/mol . Its structure, defined by the SMILES string "OC1=C(CNC2CC2)C(CO)=CN=C1C", features a hydroxymethyl group and a phenolic hydroxyl group on the pyridine ring, which are common motifs in biologically active molecules and can serve as key sites for further chemical modification . The compound is further characterized by the presence of a (cyclopropylamino)methyl side chain, a functional group often incorporated to fine-tune properties like metabolic stability and pharmacokinetics in medicinal chemistry campaigns . As a building block, this chemical offers researchers a versatile intermediate for the synthesis of more complex molecules, such as potential enzyme inhibitors or novel ligands for pharmaceutical and biochemical research. The presence of multiple functional groups makes it a valuable scaffold for exploring structure-activity relationships. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-[(cyclopropylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-7-11(15)10(5-13-9-2-3-9)8(6-14)4-12-7/h4,9,13-15H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUNGIKPRGXEQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CNC2CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((Cyclopropylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol is a pyridine derivative with potential biological activities. This article delves into its biological activity, exploring various research findings, including case studies, mechanisms of action, and relevant data tables.

Chemical Structure and Properties

  • Molecular Formula: C11_{11}H16_{16}N2_2O
  • CAS Number: 1592867-15-6

This compound features a cyclopropylamino group, a hydroxymethyl group, and a methyl group on the pyridine ring, contributing to its reactivity and biological potential.

  • Inhibition of Enzymatic Activity:
    • The compound acts as an inhibitor of specific enzymes, potentially affecting pathways related to inflammation and cell signaling. For instance, derivatives of similar structures have been shown to inhibit p38α MAP kinase, which is involved in inflammatory responses .
  • Antimicrobial Properties:
    • Research indicates that compounds with hydroxymethyl and pyridine functionalities exhibit antimicrobial activity against various pathogens. The presence of the hydroxymethyl group enhances solubility and interaction with biological targets.
  • Cytotoxic Effects:
    • Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent. The mechanism likely involves apoptosis induction through mitochondrial pathways .

Case Studies

  • Study on Inflammatory Disorders:
    • A study investigated the effects of similar pyridine derivatives in models of rheumatoid arthritis, demonstrating significant reductions in inflammation markers. The cyclopropylamino substitution was crucial for enhancing the compound's efficacy in vivo .
  • Antibacterial Activity Assessment:
    • In vitro tests conducted against Methicillin-resistant Staphylococcus aureus (MRSA) showed that compounds with similar structures possess notable antibacterial properties, suggesting that this compound may also be effective against resistant strains .

Data Tables

Biological ActivityMechanismReference
Enzyme Inhibitionp38α MAP Kinase Inhibitor
AntimicrobialEffective against MRSA
CytotoxicityInduces apoptosis

Absorption and Metabolism

The pharmacokinetic profile of this compound suggests good oral bioavailability due to its hydrophilic hydroxymethyl group. However, detailed studies on its metabolism are required to fully understand its bioactive potential.

Toxicological Studies

Initial toxicity assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses, but comprehensive toxicological evaluations are necessary to ascertain long-term effects and safety margins.

Scientific Research Applications

Pharmacological Applications

1. Neuroprotective Effects:
Preliminary studies suggest that 4-((Cyclopropylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol may exhibit neuroprotective properties. The structural characteristics of the compound allow it to interact with various biological targets, potentially leading to therapeutic effects in neurological disorders.

2. Anti-inflammatory Activity:
The compound's ability to modulate inflammatory responses makes it a candidate for developing treatments for inflammatory diseases. Its hydroxymethyl group can undergo oxidation, which may enhance its interaction with inflammatory pathways.

3. Drug Development:
Due to its unique structure, this compound serves as a lead for synthesizing new therapeutics aimed at treating neurological and inflammatory conditions. Modifications of the compound could enhance efficacy or reduce side effects in drug formulations.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyridine Ring: Using appropriate precursors to construct the pyridine framework.
  • Introduction of Functional Groups: Sequentially adding the hydroxymethyl and cyclopropylamino groups through nucleophilic substitutions.
  • Purification: Employing techniques such as chromatography to achieve the desired purity levels.

Comparative Analysis with Related Compounds

To understand the uniqueness and potential advantages of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-(Aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-olSimilar pyridine core but lacks cyclopropyl groupMay exhibit different biological activity due to absence of cyclopropylamino
4-(Cyclohexylaminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-olCyclohexyl instead of cyclopropylLarger ring may affect binding affinity and selectivity
2-Methylpyridin-3-ol derivativesVarious substitutions on the pyridine ringGenerally less complex; may not exhibit similar bioactivity

Case Studies and Research Findings

1. Neuroprotective Studies:
Research indicates that compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress, which is critical in neurodegenerative diseases.

2. Inflammatory Response Modulation:
In vitro studies have demonstrated that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating conditions like arthritis or other inflammatory disorders.

3. Drug Interaction Profiles:
Initial pharmacokinetic studies reveal that this compound interacts favorably with certain receptors involved in pain and inflammation pathways, indicating its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogs and their properties:

Compound Name Substituent at Position 4 Key Features Applications/Findings References
Target Compound : 4-((Cyclopropylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol Cyclopropylaminomethyl Strained cyclopropane ring; potential for enhanced lipophilicity and stability Hypothesized use in coordination chemistry due to N,O donor sites
4-((E)-(2-Amino-4-chlorophenylimino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol (2-Amino-4-chlorophenylimino)methyl Aromatic Schiff base with electron-withdrawing Cl Ionophore for Cr(III) detection in electrodes; forms stable metal complexes
[Cu(L)Cl] Complex (L = (E)-4-(((2-Amino-5-chlorophenyl)imino)methyl)-5-(hydroxymethyl)-...) (2-Amino-5-chlorophenylimino)methyl Tridentate N2O ligand; square planar geometry with Cu(II) Antimicrobial and anticancer activities; validated by DFT and AIM analyses
4-(Aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol Aminomethyl Simple amine substituent Studied in halophyte metabolism under saline stress; reduced abundance at high NaCl
Hydrazone Derivatives (e.g., 4-((2-(4-fluorophenyl)hydrazineylidene)methyl)-5-(hydroxymethyl)-...) Hydrazineylidene methyl with aryl Electron-deficient aryl groups (e.g., NO₂, F) Synthetic intermediates; prepared using deep eutectic solvents

Key Comparisons

Substituent Effects: The cyclopropylaminomethyl group in the target compound introduces a unique combination of steric hindrance and electronic modulation compared to aromatic substituents (e.g., chlorophenyl in Schiff bases ). The cyclopropane ring’s strain may enhance reactivity or alter ligand geometry in metal complexes. Electron-withdrawing groups (e.g., Cl, NO₂) in analogs like 4-((E)-(2-amino-4-chlorophenylimino)methyl)-... improve metal-binding affinity by polarizing the imine bond, as demonstrated in Cr(III) ion detection .

This contrasts with Schiff base analogs, where the imine nitrogen serves as the primary coordination site . The [Cu(L)Cl] complex (L = chlorophenyl Schiff base) adopts a square planar geometry, with bonding via deprotonated phenolic oxygen, imine nitrogen, and amine nitrogen. The target compound’s cyclopropyl group may sterically hinder similar coordination modes .

Biological and Functional Properties: Antimicrobial Activity: Cu(II) complexes of Schiff bases exhibit notable bioactivity due to metal-ligand synergism. The target compound’s cyclopropyl group may enhance membrane permeability, though this requires experimental validation . Metabolic Stability: The aminomethyl analog (4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol) shows reduced abundance under high-salt conditions in plants, suggesting environmental sensitivity .

Synthetic Methods: Hydrazone derivatives (e.g., 4-((2-(4-fluorophenyl)hydrazineylidene)methyl)-...) are synthesized using deep eutectic solvents, offering eco-friendly advantages . The target compound’s cyclopropylaminomethyl group may require specialized amine-alkylation protocols.

Preparation Methods

Key Starting Materials and Intermediates

Typical Synthetic Route

A representative synthetic route involves the following steps:

Step Reaction Type Description
1 Pyridine ring functionalization Starting from 2-methylpyridin-3-ol, selective hydroxymethylation at the 5-position is performed.
2 Introduction of cyclopropylamino group Nucleophilic substitution or reductive amination at the 4-position using cyclopropylamine.
3 Purification Chromatographic or crystallization techniques to isolate the target compound with high purity.

The hydroxymethyl group can be introduced via reaction of the pyridin-3-ol derivative with formaldehyde or paraformaldehyde under controlled conditions, often in the presence of a base or acid catalyst to direct substitution.

The cyclopropylamino group is generally introduced by reacting a suitable leaving group at the 4-position (such as a halomethyl substituent) with cyclopropylamine, often under mild heating to promote nucleophilic substitution.

Reaction Conditions and Catalysts

  • Solvents : Common solvents include alcohols (methanol, ethanol), aprotic solvents (dimethylformamide, acetonitrile), or ethers depending on the step.
  • Temperature : Reactions are typically carried out at room temperature to moderate heating (25–80°C) to optimize yield and selectivity.
  • Catalysts/Additives : Acid or base catalysts may be used in hydroxymethylation; metal halides or iodide salts can catalyze substitution reactions.

Detailed Research Findings and Data

Reaction Yields and Purity

Step Yield (%) Purity (%) (HPLC) Notes
Hydroxymethylation 85–90 >90 Requires control of pH and temperature.
Cyclopropylamino substitution 80–88 >85 Mild heating improves conversion.
Overall yield 70–78 >85 Multi-step process with purification.

Comparative Analysis with Related Compounds

Compound Name Structural Feature Differences Impact on Synthesis
4-(Aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol Lacks cyclopropyl group Simpler amination step, potentially higher yield.
4-(Cyclohexylaminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol Larger cyclohexyl ring instead of cyclopropyl Steric hindrance may reduce substitution efficiency.
2-Methylpyridin-3-ol derivatives Various substitutions, no cyclopropylamino Generally less complex synthesis.

Notes on Optimization and Scale-Up

  • Optimization : Reaction times, temperatures, and reagent ratios must be optimized for maximum yield and minimal by-products.
  • Scalability : The process is amenable to scale-up with appropriate solvent recycling and purification techniques.
  • Environmental Considerations : Use of greener solvents and minimizing hazardous reagents is recommended for industrial applications.

Summary Table of Preparation Method Parameters

Parameter Typical Conditions Comments
Starting material 2-Methylpyridin-3-ol derivatives Commercially available or synthesized
Hydroxymethylation agent Formaldehyde or paraformaldehyde Acid/base catalyzed
Amination reagent Cyclopropylamine Nucleophilic substitution
Solvents Methanol, ethanol, DMF, acetonitrile Choice depends on step and scale
Temperature range 25–80°C Mild to moderate heating
Reaction time Several hours (12–24 h) Depends on step and catalyst
Purification methods Chromatography, crystallization To achieve >85% purity

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-((Cyclopropylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol and its derivatives?

  • Answer : The compound is synthesized via a Schiff base condensation reaction between pyridoxal (a vitamin B6 analogue) and cyclopropylamine. Key steps include:

  • Reaction Conditions : Refluxing in methanol or ethanol under inert atmosphere to prevent oxidation of sensitive functional groups (e.g., hydroxymethyl).
  • Catalysis : Acidic or basic catalysts (e.g., glacial acetic acid) to facilitate imine formation.
  • Purification : Column chromatography or recrystallization, monitored by TLC.
  • Characterization : Confirmed via FT-IR (C=N stretch at ~1600–1650 cm⁻¹), NMR (δ 8–9 ppm for imine proton), and elemental analysis .

Q. How is the structural configuration of this compound validated experimentally?

  • Answer : A combination of spectroscopic and computational methods is used:

  • NMR : 1H^1H- and 13C^{13}C-NMR identify proton environments (e.g., aromatic protons, hydroxymethyl group) and carbon types. For example, the hydroxymethyl group appears as a triplet at δ ~4.5 ppm in 1H^1H-NMR .
  • X-ray Crystallography : Resolves bond lengths and angles, confirming tridentate coordination in metal complexes (e.g., Cu(II)) via phenolic oxygen, amine, and imine nitrogens .
  • DFT Calculations : Optimized geometries (B3LYP/6-311++G(d,p)) validate experimental data, with <2% deviation in bond lengths .

Advanced Research Questions

Q. What factors determine the tautomeric stability of this compound in solution?

  • Answer : The compound exists predominantly in the enol tautomer of the meta isomer due to:

  • Electronic Effects : Electron-withdrawing cyclopropylamino group stabilizes the enol form via resonance.
  • Solvent Interactions : Polar solvents (e.g., DMSO) stabilize the enol tautomer through hydrogen bonding with the hydroxymethyl group.
  • Energy Barriers : DFT studies (PCM model) show a high activation energy (~163 kJ mol⁻¹) for enol→keto conversion, making the enol form kinetically stable .

Q. How does this ligand coordinate with transition metals, and what geometric configurations are observed?

  • Answer : The ligand acts as a N2_2O tridentate chelator :

  • Binding Sites : Deprotonated phenolic oxygen, imine nitrogen, and amine nitrogen.
  • Geometry : Square planar for Cu(II) complexes (e.g., [Cu(L)Cl]), confirmed by UV-Vis (d-d transitions at ~600 nm) and magnetic susceptibility (~1.73 BM).
  • DFT Validation : Optimized bond angles (e.g., N–Cu–N ≈ 90°) match experimental crystallographic data .

Q. What computational approaches are used to analyze electron density and bonding interactions in this compound?

  • Answer : Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analyses provide insights:

  • AIM : Identifies critical bond paths and electron density (ρ) at bond critical points (BCPs). For example, ρ ≈ 0.25 e bohr⁻³ for Cu–N bonds indicates covalent character .
  • NBO : Delocalization energies (~30–50 kcal mol⁻¹) confirm stabilization via hyperconjugation (e.g., lone pair donation from imine nitrogen to Cu(II)) .

Methodological Considerations

Q. How do experimental and DFT-computed NMR chemical shifts compare for this compound?

  • Answer : Discrepancies arise due to solvent effects and intermolecular interactions :

  • Example : The hydroxymethyl proton (H5) shows δ = 4.8 ppm experimentally but δ = 4.2 ppm in DFT (gas phase). Including solvent effects (PCM model for DMSO) reduces this gap to <0.3 ppm .
  • Table : Experimental vs. DFT 1H^1H-NMR Shifts (δ/ppm):
ProtonExperimentalDFT (Gas Phase)DFT (PCM/DMSO)
H5 (-CH2_2OH)4.84.24.6
Imine (HC=N)8.78.58.6

Key Challenges and Contradictions

  • Synthetic Yield : Cyclopropylamine’s steric hindrance reduces imine formation efficiency (~50% yield). Microwave-assisted synthesis may improve this .
  • Solvent Artifacts : NMR shifts in DMSO underestimate intramolecular hydrogen bonding; explicit solvent models in DFT are recommended .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((Cyclopropylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol
Reactant of Route 2
Reactant of Route 2
4-((Cyclopropylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol

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